N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
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Description
Pyrimidinylpiperazine is a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . A number of pyrimidinylpiperazine derivatives are drugs, including Buspirone – anxiolytic, Dasatinib – anticancer agent, Eptapirone – anxiolytic, Gepirone – anxiolytic, Ipsapirone – anxiolytic, Piribedil – antiparkinsonian agent, Revospirone – anxiolytic, Tandospirone – anxiolytic, Tirilazad – neuroprotective agent, Umespirone – anxiolytic, Zalospirone – anxiolytic .
Synthesis Analysis
The synthesis of pyrimidinylpiperazine derivatives involves various chemical reactions. For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .Molecular Structure Analysis
The molecular structure of pyrimidinylpiperazine derivatives can be elucidated using spectroscopic methods . The chemical formula of Pyrimidinylpiperazine is C8H12N4 and its molar mass is 164.21 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinylpiperazine derivatives are complex and involve multiple steps. For example, a Diels–Alder reaction was used in the synthesis of a related compound .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinylpiperazine derivatives can be predicted using various programs . For example, the chemical formula of Pyrimidinylpiperazine is C8H12N4 and its molar mass is 164.21 g/mol .Future Directions
The future directions in the research of pyrimidinylpiperazine derivatives could involve the synthesis and testing of new derivatives with potential therapeutic applications. For instance, a series of novel 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .
Mechanism of Action
Target of Action
Similar compounds with a piperazine and pyrimidine structure have shown antiproliferative activity against various human cancer cell lines .
Mode of Action
Compounds with similar structures have been synthesized and evaluated for their antiproliferative effect . The interaction of these compounds with their targets often results in the inhibition of cell proliferation, which could potentially be a mode of action for N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide.
Biochemical Pathways
Compounds with similar structures have shown to affect cell proliferation pathways in human cancer cell lines . The downstream effects of these pathways often result in the inhibition of cell growth and division.
Result of Action
Similar compounds have shown antiproliferative effects, suggesting that this compound may also inhibit cell proliferation .
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZQZNLFPJZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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